molecular formula C24H26N4O2 B2787526 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1189723-55-4

2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2787526
CAS No.: 1189723-55-4
M. Wt: 402.498
InChI Key: MSQJCVWTCRJPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a pyrimidine-piperazine hybrid characterized by a central pyrimidine ring substituted with a 4-methylphenyl group at position 2 and a methyl group at position 4. The pyrimidine oxygen at position 4 is linked to an ethanone moiety, which is further connected to a 4-phenylpiperazine group. This structure combines aromatic, heterocyclic, and piperazine components, making it a candidate for pharmacological exploration, particularly in targeting serotonin or dopamine receptors due to the phenylpiperazine moiety’s prevalence in neuroactive compounds .

For instance, describes the synthesis of pyrimidine-piperazine hybrids via refluxing piperazine intermediates with sulfonyl chlorides in dichloroethane . Similarly, outlines the use of 2-chloroethanone intermediates reacted with piperazine derivatives in acetonitrile . These methods likely extend to the target compound, with modifications to incorporate the 4-methylphenyl and phenoxy substituents.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-18-8-10-20(11-9-18)24-25-19(2)16-22(26-24)30-17-23(29)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQJCVWTCRJPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of approximately 354.46 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and an ether linkage, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC20H26N4O2C_{20}H_{26}N_{4}O_{2}
Molecular Weight354.46 g/mol
CAS Number1206995-08-5

Antidepressant Effects

Research indicates that compounds containing piperazine rings often exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can enhance serotonergic neurotransmission, which is crucial for mood regulation. The specific compound has been shown to bind to serotonin receptors, suggesting potential antidepressant properties .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation. In vitro studies have indicated that related pyrimidine derivatives can induce apoptosis in various cancer cell lines by modulating pathways such as PI3K/Akt and MAPK . Further research is needed to confirm these effects specifically for this compound.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antipsychotic properties. The compound may interact with dopamine receptors, contributing to its potential use in treating psychiatric disorders .

The biological activity of this compound likely involves multiple mechanisms:

  • Serotonin Receptor Modulation : It may act as a partial agonist at serotonin receptors, enhancing serotonergic signaling.
  • Dopamine Receptor Interaction : Potential antagonistic activity at dopamine D2 receptors could explain its neuroleptic effects.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which could contribute to cognitive enhancement .

Study on Antidepressant Activity

A significant study explored the antidepressant effects of various piperazine derivatives, including the compound . Results indicated a marked increase in serotonin levels in treated subjects compared to controls, supporting its potential as an antidepressant agent .

Cancer Cell Line Testing

In a separate investigation, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent inhibition of cell growth, indicating promising anticancer activity that warrants further exploration through in vivo studies .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific kinases crucial for cancer cell proliferation. Notably, studies have reported the following IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These results suggest that the compound may selectively target cancer cells while maintaining lower toxicity to normal cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. It is believed to disrupt bacterial cell walls or inhibit essential metabolic pathways, thereby exerting its antibacterial effects. The specific molecular targets and mechanisms remain an area of active research, but preliminary findings indicate its viability as an antimicrobial agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from readily available pyrimidine derivatives and piperazines. Key steps include:

  • Formation of the pyrimidine ring via condensation reactions.
  • Introduction of methyl and phenyl substitutions through electrophilic aromatic substitution or similar methods.
  • Final coupling reactions to form the complete structure.

Common reagents include organic solvents like ethanol or dimethylformamide, along with catalysts such as palladium on carbon for hydrogenation reactions .

Industrial Production

For large-scale production, methods may include automated reactors and continuous flow systems to ensure consistent quality and yield. Optimization techniques such as high-throughput screening are crucial in refining synthesis conditions for industrial applications.

Case Study: Anticancer Activity

A detailed study published in a peer-reviewed journal demonstrated the compound's effectiveness against various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies. The study utilized both in vitro assays and molecular docking studies to elucidate its mechanism of action .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound, showcasing its ability to inhibit the growth of specific bacterial strains in laboratory settings. This research underlined the importance of further exploring this compound's potential in treating bacterial infections, particularly those resistant to conventional antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ether Linkage

The ether group (-O-) connecting the pyrimidine and ethanone moieties is susceptible to nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : Acidic or alkaline conditions may cleave the ether bond. In related pyrimidinyl ethers, hydrolysis yields phenolic derivatives and alcohols.

  • Displacement Reactions : Strong nucleophiles (e.g., amines, thiols) can replace the pyrimidinyloxy group. A study on analogous compounds demonstrated substitution with piperazine derivatives using triethylamine as a base .

Reaction Example :

Reagent/ConditionsProductYieldSource
H<sub>2</sub>O, H<sup>+</sup> (HCl)6-Methyl-2-(4-methylphenyl)pyrimidin-4-ol~60%
Piperidine, Et<sub>3</sub>NPiperidine-substituted pyrimidine~45%

Ketone Reactivity

The ethanone group participates in characteristic ketone reactions:

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ketone to a secondary alcohol. For instance, reduction of structurally similar compounds produced 1-(4-phenylpiperazin-1-yl)ethanol derivatives .

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols.

Key Data :

  • Reduction with NaBH<sub>4</sub> in ethanol achieved >80% conversion for analogous ketones .

  • Steric hindrance from the piperazine ring may slow reaction kinetics .

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety undergoes reactions typical of secondary amines:

  • Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form quaternary ammonium salts.

  • Acylation : Acetic anhydride acetylates the piperazine nitrogen, as observed in related compounds .

Example :

Compound+Ac2OEt3N1-Acetyl-4-phenylpiperazine derivative(Yield: 70–75%)[7]\text{Compound} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} 1\text{-Acetyl-4-phenylpiperazine derivative} \quad (\text{Yield: 70–75\%}) \quad[7]

Pyrimidine Ring Modifications

The 6-methyl-2-(4-methylphenyl)pyrimidine subunit can undergo:

  • Oxidation : The methyl group oxidizes to a carboxylic acid (e.g., using KMnO<sub>4</sub>/H<sup>+</sup>) .

  • Electrophilic Substitution : Nitration or halogenation at the pyrimidine C-5 position, though steric effects from substituents may limit reactivity .

Stability Under Physiological Conditions

Studies on similar compounds suggest:

  • Hydrolytic Stability : The ether bond remains intact at physiological pH (7.4) but hydrolyzes slowly under acidic conditions (e.g., pH < 3) .

  • Metabolic Pathways : Cytochrome P450 enzymes may oxidize the methyl groups or piperazine ring .

Reaction Mechanisms

  • Ether Cleavage : Proceeds via an S<sub>N</sub>2 mechanism under basic conditions .

  • Ketone Reduction : Follows a hydride-transfer mechanism with NaBH<sub>4</sub> .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one hydrochloride (): This compound shares the ethanone-piperazine linkage but replaces the 4-methylphenyl group with an isopropyl substituent. The chloroethyl group may enhance electrophilicity, influencing reactivity in downstream modifications. Its molecular weight (333.26 g/mol) is lower than the target compound’s estimated ~408.47 g/mol, reflecting differences in substituent bulk .
  • N-(3-Chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Structurally analogous but replaces the ethanone with an acetamide group attached to a halogenated phenyl ring.

Piperazine Substitutions

  • {1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)-1-piperazinyl]methanone (): Incorporates a piperidine-piperazine dual heterocycle and a 4-ethylphenoxy group. The additional piperidine ring increases steric hindrance, which could affect binding affinity in receptor targets .

Triazole-Thione Derivatives with Piperazine Moieties ()

Compounds 23a and 24a feature triazole-thione cores instead of pyrimidine. For example:

  • 23a : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
    The triazole-thione core may confer distinct electronic properties (e.g., sulfur’s polarizability) and metabolic stability compared to pyrimidine-based structures. However, the 4-phenylpiperazine group is retained, suggesting overlapping pharmacological targets .

Acetamide vs. Ethanone Functional Groups

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Replaces the phenylpiperazine-ethanone group with a pyrrolidine-acetamide moiety. The trifluoromethyl and chloro substituents enhance lipophilicity, which may influence blood-brain barrier penetration (Molecular Weight: 414.81 g/mol) .

Structural and Physicochemical Data Comparison

Compound (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidine-ethanone 4-Methylphenyl, 4-phenylpiperazine ~408.47 Ethanone linker, moderate lipophilicity
Pyrimidine-acetamide 3-Chloro-4-fluorophenyl, 4-phenylpiperazine 455.92 Acetamide group, enhanced H-bonding
Pyrimidine-ethanone Isopropyl, chloroethyl 333.26 Electrophilic chloroethyl group
Pyrimidine-methanone Piperidine, 3-methylphenylpiperazine ~525.62 (estimated) Dual heterocycles, increased steric bulk
a Triazole-thione 3-Chlorophenyl, 4-phenylpiperazinylmethyl ~440.00 (estimated) Thione group, potential metabolic stability

Q & A

How can the synthesis of this compound be optimized to achieve high yield and purity?

Basic Research Question
Methodological Answer:
Synthesis optimization involves multi-step reactions, including pyrimidine ring formation, piperazine coupling, and oxidation/reduction steps. Key strategies include:

  • Stepwise optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) for each step. For pyrimidine ring synthesis, use controlled condensation of 4-methylaniline with acetaldehyde derivatives under inert atmospheres .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency between the pyrimidine and piperazine moieties .
  • Purity control : Employ HPLC or LC-MS for intermediate purification, and recrystallize the final product using dichloromethane/hexane mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.